6-Ethyl-1H-indole-3-carbaldehyde

Drug Metabolism Cytochrome P450 ADME-Tox

Medicinal chemistry programs often face CYP2D6 liability or unpredictable SAR from substituting indole-3-carboxaldehydes. This C6-ethylated analog provides precise electronic modulation and regiocontrol. - **CYP2D6 Inhibition:** IC50 >6,000 nM - clean ADME-Tox profile - **Regioselectivity:** Steric shielding directs substitution to C4/C5 positions - **Activity:** Baseline potency against MRSA & VRE; LogP optimized for drug-like space (1-3) Available in research quantities with global shipping.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 170489-33-5
Cat. No. B3048466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-1H-indole-3-carbaldehyde
CAS170489-33-5
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)C(=CN2)C=O
InChIInChI=1S/C11H11NO/c1-2-8-3-4-10-9(7-13)6-12-11(10)5-8/h3-7,12H,2H2,1H3
InChIKeyGXBTVKIZVNYDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Core Structure


6-Ethyl-1H-indole-3-carbaldehyde (CAS 170489-33-5) is a C6-alkylated heterocyclic aldehyde with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol . The compound belongs to the indole-3-carboxaldehyde family, a privileged scaffold in medicinal chemistry known for generating derivatives with anti-inflammatory, anticancer, antibacterial, and antiviral properties [1]. The defining structural feature is the ethyl substituent at the 6-position of the indole ring, which introduces steric bulk and electron-donating character absent in the unsubstituted parent compound (indole-3-carboxaldehyde) . The aldehyde functionality at the 3-position provides a reactive handle for condensation reactions including hydrazone formation, Knoevenagel condensation, and reductive amination, enabling rapid diversification into compound libraries [2].

Functional Consequences of 6-Ethyl Substitution


Indole-3-carboxaldehydes are not interchangeable building blocks; substituent position and identity profoundly alter electronic distribution, steric accessibility, and downstream biological performance [1]. The 6-ethyl group in 6-ethyl-1H-indole-3-carbaldehyde introduces site-specific electron donation into the benzene ring via hyperconjugation and inductive effects, which modulates the reactivity of both the indole NH and the C3-aldehyde group compared to unsubstituted, 5-substituted, or 7-substituted analogs [2]. In structure-activity relationship studies of indole-3-carboxaldehyde derivatives, even minor substituent changes (e.g., methyl vs. ethyl, substitution at position 5 vs. position 6) have been shown to shift IC₅₀ values by an order of magnitude or more [3]. Substituting a different analog therefore risks altering reaction yields in downstream derivatization, compromising regioselectivity in subsequent functionalization steps, and invalidating established SAR hypotheses in medicinal chemistry campaigns [4].

Differentiation from Structural Analogs


CYP2D6 Inhibition Liability: 6-Ethyl vs. Unsubstituted Indole-3-carbaldehyde

6-Ethyl-1H-indole-3-carbaldehyde demonstrates minimal CYP2D6 inhibition liability, with an IC₅₀ value exceeding 6,000 nM (6 μM) against human CYP2D6 [1]. This stands in contrast to numerous unsubstituted indole-3-carboxaldehyde derivatives, which frequently exhibit potent CYP inhibition that can lead to drug-drug interaction concerns in lead optimization [2].

Drug Metabolism Cytochrome P450 ADME-Tox Medicinal Chemistry

Antimicrobial Activity Against Resistant Gram-Positive Bacteria

6-Ethyl-1H-indole-3-carbaldehyde has demonstrated in vitro antimicrobial activity against clinically significant resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VRE) [1]. This activity profile is notable given that many simple indole-3-carboxaldehydes exhibit minimal or no antimicrobial activity without further derivatization, suggesting that the 6-ethyl substitution contributes favorably to this biological property [2].

Antimicrobial Resistance MRSA VRE Drug Discovery

Lipophilicity and LogP Differentiation

The 6-ethyl substituent contributes a calculated LogP increase of approximately 0.5–0.7 units relative to unsubstituted indole-3-carboxaldehyde (calculated LogP ~2.3 vs. ~1.6–1.8 for parent) [1]. This moderate lipophilicity enhancement falls within the optimal drug-like range (LogP 1–3) while differing meaningfully from 5-substituted analogs, which occupy different spatial coordinates in medicinal chemistry design space [2].

Physicochemical Properties Lipophilicity LogP Drug-likeness

Steric Shielding Directs Regioselective Derivatization

The 6-ethyl substituent in 6-ethyl-1H-indole-3-carbaldehyde provides steric shielding of the 6- and 7-positions, directing electrophilic substitution and cross-coupling reactions toward the more accessible 4- and 5-positions of the indole ring . This stands in contrast to unsubstituted indole-3-carboxaldehyde, where electrophilic attack occurs preferentially at the electronically favored 2-position or mixtures of 5- and 6-positions, and to 5-substituted analogs, which direct substitution toward the 6-position [1].

Synthetic Chemistry Regioselectivity C-H Functionalization Building Block

6-Ethyl-1H-indole-3-carbaldehyde: Application Scenarios


CYP2D6-Sparing Lead Optimization

For medicinal chemistry programs where cytochrome P450 2D6 inhibition has been identified as a liability, 6-ethyl-1H-indole-3-carbaldehyde offers a starting scaffold with demonstrated low CYP2D6 inhibitory potency (IC₅₀ >6,000 nM) [1]. This property distinguishes it from many unsubstituted indole-3-carboxaldehyde derivatives that frequently exhibit potent CYP inhibition, making this building block particularly valuable for programs requiring clean ADME-Tox profiles during lead optimization [2].

Anti-Infective Discovery: MRSA and VRE

6-Ethyl-1H-indole-3-carbaldehyde is a differentiated building block for synthesizing derivative libraries aimed at drug-resistant Gram-positive infections. The compound itself exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VRE) [1]. This baseline antimicrobial activity, coupled with the versatile aldehyde handle for condensation chemistry (hydrazone, oxime, and nitrovinyl derivatization), enables rapid exploration of structure-activity relationships in anti-infective lead generation [2].

Regioselective Synthesis of 4,5-Disubstituted Indoles

The steric shielding provided by the 6-ethyl group directs electrophilic substitution and cross-coupling reactions to the C4 and C5 positions of the indole ring [1]. This regiochemical control is essential for synthetic chemists constructing 4,5-disubstituted indole scaffolds—a substitution pattern that is challenging to access cleanly using unsubstituted indole-3-carboxaldehyde (which favors C2 or mixed C5/C6 substitution) or 5-substituted analogs (which direct substitution to C6) [2]. Procurement of the specific 6-ethyl analog is therefore critical for achieving this desired substitution pattern with high regioselectivity.

Lipophilicity-Guided Library Design for ADME Balance

6-Ethyl-1H-indole-3-carbaldehyde provides a calculated LogP value approximately 0.5–0.7 units higher than unsubstituted indole-3-carboxaldehyde, placing it within the optimal drug-like lipophilicity range (LogP 1–3) [1]. Researchers constructing compound libraries for lead optimization can select this building block to incrementally modulate lipophilicity without exceeding thresholds associated with poor solubility, high metabolic clearance, or off-target promiscuity [2]. This makes it a strategic choice for programs requiring fine control over physicochemical properties.

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